Chemical structure and physical properties of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Chemical structure and physical properties of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
An In-depth Technical Guide to 2-Bromo-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure and physical properties of 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available data and established scientific principles, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Introduction and Significance
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in pharmacologically active compounds. Its unique electronic and structural features allow for diverse biological activities. The introduction of a bromine atom at the 2-position and a carboxylic acid at the 7-position of this scaffold, as in 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid, offers multiple avenues for further chemical modification and exploration of its potential as a lead compound in drug development programs. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of various functional groups, while the carboxylic acid moiety can be modified to improve pharmacokinetic properties or engage in key binding interactions with biological targets.
Chemical Structure and Identification
The chemical identity of 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid is unequivocally established by its molecular formula, CAS number, and IUPAC name.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid | [2] |
| CAS Number | 1622993-12-7 | [2] |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Formula Weight | 242.03 g/mol | [2] |
| SMILES | O=C(O)C1=CC2=NC(Br)=NN2C=C1 | [2] |
Structural Diagram
The chemical structure of the molecule is depicted below, illustrating the fused triazole and pyridine rings with the specified substituents.
Caption: 2D structure of 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid.
Physical and Chemical Properties
While comprehensive experimental data for this specific molecule is not widely published, a combination of information from chemical suppliers and predictive models allows for the characterization of its key physical and chemical properties.
Known and Predicted Properties
| Property | Value | Source/Method |
| Purity | ≥97% | [2] |
| Physical Form | Solid | |
| Monoisotopic Mass | 240.94868 Da | [1] |
| XlogP (predicted) | 1.3 | [1] |
| Hazard Classifications | Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure) | [3] |
Note: The lack of extensive experimental data underscores the opportunity for further research to fully characterize this compound.
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide an indication of the molecule's size and shape in the gas phase, which is valuable for its identification in mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 241.95596 | 137.8 |
| [M+Na]⁺ | 263.93790 | 152.5 |
| [M-H]⁻ | 239.94140 | 141.2 |
| [M+NH₄]⁺ | 258.98250 | 157.6 |
| [M+K]⁺ | 279.91184 | 141.6 |
| Data sourced from PubChem[1] |
Proposed Synthetic Pathway
Caption: Proposed high-level synthetic workflow.
Step-by-Step Hypothetical Protocol
This protocol is a conceptual outline based on similar reported syntheses and would require experimental optimization.
-
Activation of the Carboxylic Acid: The starting material, 2-amino-5-carboxypyridine, would likely first have its carboxylic acid group protected or converted to a more stable ester, for example, a methyl ester (methyl 2-amino-5-carboxylate), to prevent unwanted side reactions.
-
Formation of the Triazole Ring: The amino group of the pyridine ring would then be reacted with a suitable reagent to construct the triazole ring. This could involve a multi-step process, potentially starting with the formation of an N-amino pyridinium salt, followed by reaction with a brominated one-carbon equivalent that facilitates both cyclization and bromination. Alternatively, a pre-formed triazole precursor could be utilized.
-
Cyclization and Bromination: A key step would be the oxidative cyclization to form the fused[1][2]triazolo[1,5-a]pyridine ring system. The bromination at the 2-position could potentially be achieved during this cyclization step or as a separate subsequent step using a suitable brominating agent (e.g., N-bromosuccinimide).
-
Deprotection (if necessary): If the carboxylic acid was initially protected as an ester, the final step would be the hydrolysis of the ester back to the carboxylic acid to yield the final product.
Justification for Experimental Choices: The protection of the carboxylic acid is a standard strategy in organic synthesis to prevent its interference with reactions targeting other functional groups. The choice of cyclization and bromination reagents would be critical and would likely be guided by literature precedents for the synthesis of similar substituted[1][2]triazolo[1,5-a]pyridines.
Predicted Spectroscopic Properties
In the absence of experimental spectra, predictions based on the functional groups present in the molecule can provide valuable guidance for characterization.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid is expected to be complex but will feature several characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretch (Aromatic): Weaker absorptions are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the pyridine ring.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the range of 1720-1680 cm⁻¹ due to the carbonyl stretching vibration.
-
C=N and C=C Stretches (Aromatic Rings): Multiple bands of varying intensity are expected in the 1600-1450 cm⁻¹ region, arising from the stretching vibrations of the fused triazole and pyridine rings.
-
C-O Stretch and O-H Bend (Carboxylic Acid): Absorptions in the 1320-1210 cm⁻¹ and 950-900 cm⁻¹ regions, respectively, are also characteristic of the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carboxylic acid and the fused triazole ring, as well as the bromine atom. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The chemical shifts of the other carbons will be influenced by their position within the heterocyclic ring system and their proximity to the bromine and nitrogen atoms.
Conclusion and Future Directions
2-Bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid is a compound with significant potential for further investigation in the field of medicinal chemistry. While its fundamental chemical identity is established, a comprehensive experimental characterization of its physical and spectroscopic properties is currently lacking. The proposed synthetic pathway provides a rational starting point for its preparation in the laboratory. Future research should focus on obtaining detailed experimental data for its melting point, solubility, pKa, and full spectroscopic characterization (NMR, IR, MS). Such data will be invaluable for its use as a building block in the synthesis of novel compounds with potential therapeutic applications.
References
-
PubChem. (n.d.). 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
NextSDS. (n.d.). 2-bromo-[1][2]triazolo[1,5-a]pyridine-7-carboxylic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]
